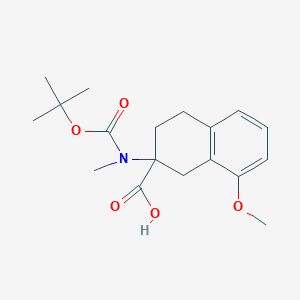
2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C18H25NO5 and a molecular weight of 335.4 g/mol This compound is characterized by its unique structure, which includes a naphthalene ring system, a methoxy group, and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and Boc-protected amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and Boc-protected amino acids, such as:
- 1,2,3,4-tetrahydronaphthalene
- 8-methoxy-1,2,3,4-tetrahydronaphthalene
- Boc-protected amino acids like Boc-phenylalanine .
Uniqueness
Its structure provides a versatile platform for chemical modifications, making it a valuable compound for synthetic and medicinal chemistry .
Properties
CAS No. |
886364-93-8 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19(4)18(15(20)21)10-9-12-7-6-8-14(23-5)13(12)11-18/h6-8H,9-11H2,1-5H3,(H,20,21) |
InChI Key |
WXSRZTHLNWMFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCC2=C(C1)C(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


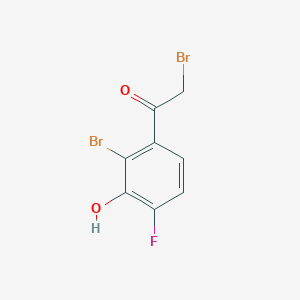
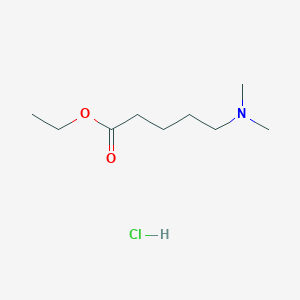


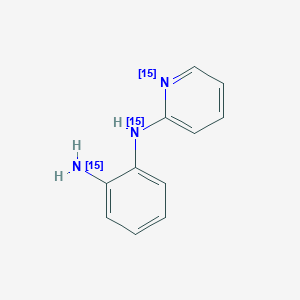
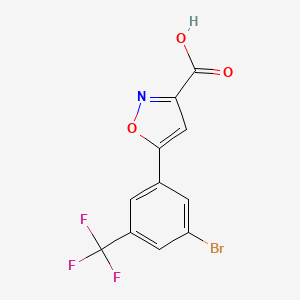
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
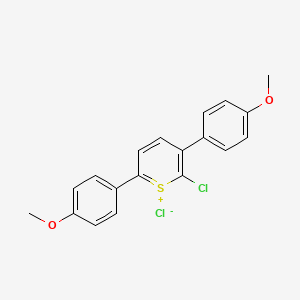


![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)



